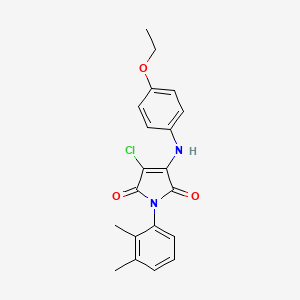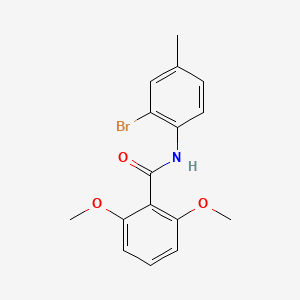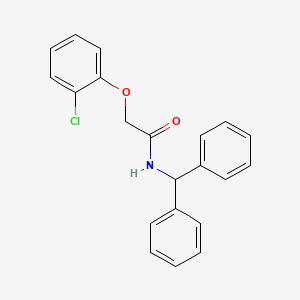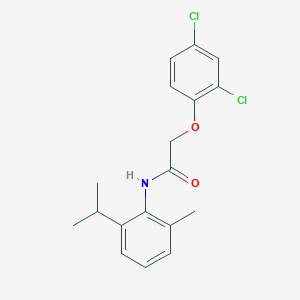![molecular formula C15H11BrClNO3 B3472535 methyl 5-bromo-2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B3472535.png)
methyl 5-bromo-2-[(3-chlorobenzoyl)amino]benzoate
Overview
Description
Methyl 5-bromo-2-[(3-chlorobenzoyl)amino]benzoate is an organic compound with a complex structure, featuring both bromine and chlorine substituents on a benzoate framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-2-[(3-chlorobenzoyl)amino]benzoate typically involves multiple steps. One common route starts with the bromination of methyl 2-aminobenzoate to introduce the bromine atom at the 5-position. This is followed by acylation with 3-chlorobenzoyl chloride to form the desired amide linkage. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane for the reaction medium.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar steps but optimized for larger quantities. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process might involve recrystallization or chromatography to ensure the high purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the aromatic ring.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Hydrolysis Products: The primary product is 5-bromo-2-[(3-chlorobenzoyl)amino]benzoic acid.
Scientific Research Applications
Methyl 5-bromo-2-[(3-chlorobenzoyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of halogenated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-[(3-chlorobenzoyl)amino]benzoate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
- Methyl 5-bromo-2-chlorobenzoate
- Methyl 2-bromo-5-chlorobenzoate
- Methyl 3-bromo-4-chlorobenzoate
Comparison: Methyl 5-bromo-2-[(3-chlorobenzoyl)amino]benzoate is unique due to the presence of both an amide linkage and ester functionality, which are not present in simpler halogenated benzoates. This dual functionality allows for a wider range of chemical reactions and applications, making it a more versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
methyl 5-bromo-2-[(3-chlorobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO3/c1-21-15(20)12-8-10(16)5-6-13(12)18-14(19)9-3-2-4-11(17)7-9/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJHLISXVOWOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B3472458.png)

![3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(2,5-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3472478.png)
![3-chloro-1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3472483.png)


![2-(2-bromophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3472510.png)



![methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3472537.png)
![methyl 5-bromo-2-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B3472538.png)
![methyl 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B3472554.png)
![Methyl 5-bromo-2-[(4-phenylbenzoyl)amino]benzoate](/img/structure/B3472558.png)
